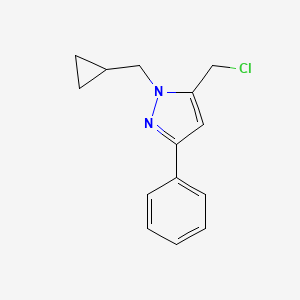![molecular formula C9H13ClN2S B1479713 3-(Chlorométhyl)-2-éthyl-2,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090371-16-5](/img/structure/B1479713.png)
3-(Chlorométhyl)-2-éthyl-2,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves the reaction of 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole with chloromethyl chloride in the presence of a base. The reaction mixture is heated to reflux for several hours, cooled, and the product is extracted with a suitable solvent. The product is then purified by column chromatography or recrystallization.Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is C8H11ClN2O. The InChI Key is CJBDAZLPCZGVDU-UHFFFAOYSA-N. The Canonical SMILES representation is CN1C(=C2COCCC2=N1)CCl.Applications De Recherche Scientifique
Synthèse verte des pyrazoles
Les molécules contenant du pyrazole, telles que le "3-(chlorométhyl)-2-éthyl-2,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole", ont été l'objet de recherches de la part des chimistes en raison de leurs applications multiples . Elles sont synthétisées à l'aide de protocoles verts tels que des procédés sonochimiques, des technologies micro-ondes, des conditions sans solvant, des solvants verts, une catalyse hétérogène, notamment des nanocatalyseurs, et des liquides ioniques .
Inhibiteurs de CDK2 pour le traitement du cancer
Des composés présentant les squelettes privilégiés de pyrazolo [3,4-d]pyrimidine et de pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine, similaires à "this compound", ont été conçus et synthétisés en tant que nouveaux composés ciblant CDK2 . L'inhibition de CDK2 est une cible attrayante pour le traitement du cancer qui cible les cellules tumorales de manière sélective .
Activité antiproliférative contre les lignées cellulaires cancéreuses
Ces composés ont montré des activités cytotoxiques supérieures contre MCF-7 et HCT-116 avec une plage d'IC 50 de (45–97 nM) et (6–99 nM), respectivement, et une activité modérée contre HepG-2 avec une plage d'IC 50 de (48–90 nM) par rapport au sorafénib .
Développement de médicaments
Les pyrazolo-pyrimidines et les composés hétérocycliques apparentés ont un large éventail d'applications en médecine et en agriculture . Leur capacité à imiter les caractéristiques structurelles des purines biogéniques en fait des candidats prometteurs pour le développement de médicaments .
Orientations Futures
One potential direction is to use 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to study the effects of various drugs on the body. Additionally, the integration of green methodologies in the synthesis of pyrano[2,3-c]pyrazole derivatives, such as the application of energy-efficient techniques like microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium, represents a promising future direction .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been used as fungicides . These fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), act on the succinate dehydrogenase, an important membrane complex in the tricarboxylic acid cycle .
Mode of Action
Sdhis, including some pyrazole derivatives, interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
As an sdhi, it is likely to affect the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
As an sdhi, it is likely to lead to the death of the pathogen by interfering with the tricarboxylic acid cycle .
Propriétés
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHITYREVDPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)
